molecular formula C14H18ClN3O2S B3308015 (S)-5-(Piperidine-1-sulfonyl)-isoquinoline dihydrochloride CAS No. 936233-05-5

(S)-5-(Piperidine-1-sulfonyl)-isoquinoline dihydrochloride

Cat. No.: B3308015
CAS No.: 936233-05-5
M. Wt: 327.8 g/mol
InChI Key: UUWLWCRZWMEIHE-YDALLXLXSA-N
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Description

(S)-5-(Piperidine-1-sulfonyl)-isoquinoline dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperidine sulfonyl group attached to an isoquinoline backbone, making it a valuable intermediate in pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(Piperidine-1-sulfonyl)-isoquinoline dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, along with the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(Piperidine-1-sulfonyl)-isoquinoline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (S)-5-(Piperidine-1-sulfonyl)-isoquinoline dihydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to downstream effects on cellular pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Properties

IUPAC Name

(3S)-1-isoquinolin-5-ylsulfonylpiperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S.ClH/c15-12-4-2-8-17(10-12)20(18,19)14-5-1-3-11-9-16-7-6-13(11)14;/h1,3,5-7,9,12H,2,4,8,10,15H2;1H/t12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWLWCRZWMEIHE-YDALLXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936233-05-5
Record name 3-Piperidinamine, 1-(5-isoquinolinylsulfonyl)-, hydrochloride (1:2), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936233-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-5-(Piperidine-1-sulfonyl)-isoquinoline dihydrochloride
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(S)-5-(Piperidine-1-sulfonyl)-isoquinoline dihydrochloride
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(S)-5-(Piperidine-1-sulfonyl)-isoquinoline dihydrochloride
Reactant of Route 4
(S)-5-(Piperidine-1-sulfonyl)-isoquinoline dihydrochloride
Reactant of Route 5
(S)-5-(Piperidine-1-sulfonyl)-isoquinoline dihydrochloride
Reactant of Route 6
(S)-5-(Piperidine-1-sulfonyl)-isoquinoline dihydrochloride

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